molecular formula C21H13Br2N3O2S B382120 (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B382120
M. Wt: 531.2g/mol
InChI Key: SNVXROVFDROTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring substituted with bromophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 4-nitrobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of bromine and nitro groups enhances its ability to form strong interactions with biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring with bromophenyl and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C21H13Br2N3O2S

Molecular Weight

531.2g/mol

IUPAC Name

N,3-bis(3-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C21H13Br2N3O2S/c22-15-3-1-5-17(11-15)24-21-25(19-6-2-4-16(23)12-19)20(13-29-21)14-7-9-18(10-8-14)26(27)28/h1-13H

InChI Key

SNVXROVFDROTMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br

Origin of Product

United States

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